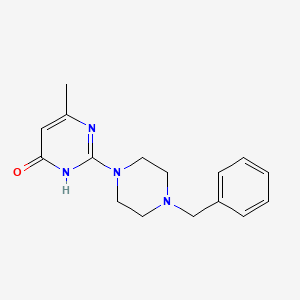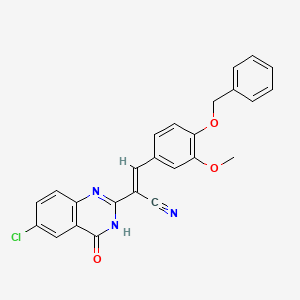![molecular formula C16H20N2OS2 B3718896 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718896.png)
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one
描述
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one is an organic compound with a complex structure that includes a pyrimidinone core and multiple sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl sulfide with butyl sulfide under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyrimidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyrimidinone core can interact with nucleic acids, affecting their stability and function. These interactions can modulate various biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline
- 4-methyl-2-[(4-methylphenyl)sulfanyl]cyclohexanone
- 2-(4-methylsulfonyl phenyl) indole derivatives
Uniqueness
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and structural features. The presence of multiple sulfanyl groups and the pyrimidinone core provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c1-12-5-7-14(8-6-12)20-9-3-4-10-21-16-17-13(2)11-15(19)18-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVQUPSCTIWZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(tert-butyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718815.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3718818.png)

![2-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3718835.png)

![1-(4-ethoxy-3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}phenyl)ethanone](/img/structure/B3718853.png)
![2-{[3-(2-chlorophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718860.png)
![4-methyl-2-[2-[2-(2-phenylphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718867.png)
![1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone](/img/structure/B3718884.png)
![6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol](/img/structure/B3718885.png)
![2-({2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B3718910.png)
![4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718915.png)
![2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3718928.png)
![N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3718929.png)
